1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone
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Overview
Description
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone is a complex organic compound that features a quinoline and pyridazinyl moiety connected via a sulfanyl ethanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through a Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Formation of the Pyridazinyl Moiety: The pyridazinyl ring can be synthesized from hydrazine derivatives through cyclization reactions with appropriate dicarbonyl compounds.
Linking the Moieties: The quinoline and pyridazinyl moieties can be linked via a sulfanyl ethanone linker through nucleophilic substitution reactions, where a thiol group reacts with a halogenated ethanone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl ethanone linker, where nucleophiles like amines or thiols can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Material Science: Its complex structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with various enzymes or receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone involves its interaction with molecular targets such as enzymes or receptors. The quinoline and pyridazinyl moieties may bind to specific sites on these targets, modulating their activity. The sulfanyl ethanone linker may play a role in stabilizing the interaction and enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(pyridin-2-yl)sulfanylethanone: Lacks the pyridazinyl moiety, which may result in different biological activity.
2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone: Lacks the quinoline moiety, which may affect its interaction with molecular targets.
Uniqueness
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone is unique due to the presence of both quinoline and pyridazinyl moieties, which may confer distinct biological and chemical properties
Properties
CAS No. |
894001-33-3 |
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Molecular Formula |
C20H18N4OS |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone |
InChI |
InChI=1S/C20H18N4OS/c25-20(24-13-5-7-15-6-1-2-9-18(15)24)14-26-19-11-10-17(22-23-19)16-8-3-4-12-21-16/h1-4,6,8-12H,5,7,13-14H2 |
InChI Key |
BKMHQSSBMTWXBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=N4 |
solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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